molecular formula C13H17BN2O2 B1447478 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 2096459-08-2

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No. B1447478
M. Wt: 244.1 g/mol
InChI Key: GKDAMYHJOCAZFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of TMDIP is C13H17BN2O2 . It has a molecular weight of 244.10 g/mol . The InChI Key is GKDAMYHJOCAZFN-UHFFFAOYSA-N.


Chemical Reactions Analysis

TMDIP has been found to act as a reversible inhibitor of enzymes and proteins. It has been found to bind to the active site of the enzyme or protein, and to block the action of the enzyme or protein.


Physical And Chemical Properties Analysis

TMDIP has a molecular weight of 244.1 g/mol . It is relatively stable and has a low toxicity.

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-16-8-6-5-7-11(16)15-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDAMYHJOCAZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 5
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2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 6
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

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